N-cyclopropyl-1-methylpiperidin-3-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-1-methylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKZASBOVHULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-methylpiperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors like 1,5-dibromopentane and ammonia.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Cyclopropyl Group Addition: The cyclopropyl group is added through cyclopropanation reactions, which can be achieved using reagents like diazomethane or cyclopropyl bromide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
1.1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including N-cyclopropyl-1-methylpiperidin-3-amine, in cancer therapy. These compounds have shown promising cytotoxicity against specific cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The structural features of these compounds enhance their interaction with protein binding sites, contributing to their biological activity.
1.2. Inhibition of Kinase Activity
This compound has also been investigated for its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and cancers due to their role in signaling pathways that regulate immune responses. The compound's pharmacokinetic properties suggest it may possess a favorable profile for oral bioavailability and tissue distribution, making it a candidate for further development in inflammatory and autoimmune conditions .
Structure-Activity Relationship (SAR) Studies
The efficacy of this compound is often evaluated through SAR studies that assess how modifications to its chemical structure influence biological activity. For example, variations in the cyclopropyl group or the piperidine ring can significantly alter the compound's potency and selectivity against target enzymes or receptors . Such studies are essential for optimizing lead compounds in drug discovery.
3.1. Case Study: JAK3 Inhibition
A notable case study examined the pharmacokinetic optimization of small molecule JAK3 inhibitors derived from piperidine structures. The study found that modifications to the methyl group significantly affected metabolic stability and half-life in vivo, suggesting that this compound could be further developed as a selective JAK3 inhibitor .
3.2. Patent Insights
Patents related to N-cyclopropyl derivatives indicate ongoing research into their utility as therapeutic agents targeting various diseases, including cancers and inflammatory disorders . These patents outline novel formulations and combinations that enhance the efficacy of N-cyclopropyl compounds.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the piperidine ring can interact with various biological pathways. These interactions can lead to modulation of biological processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes N-cyclopropyl-1-methylpiperidin-3-amine and structurally related compounds, highlighting molecular formulas, molecular weights, and distinguishing features:
Substituent Effects and Pharmacological Implications
- Cyclopropyl vs. Aromatic Groups : The cyclopropyl group in the target compound contrasts with aromatic substituents (e.g., pyridine in ’s compound). Cyclopropane’s strained ring enhances metabolic stability compared to aromatic systems, which may undergo cytochrome P450-mediated oxidation. However, aromatic groups (e.g., pyridine) can improve binding affinity through π-π interactions .
- Piperidine vs. Pyrrolidine/Oxadiazole : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine (five-membered) or oxadiazole (planar heterocycle). This flexibility may influence target selectivity; for example, piperidine derivatives are common in opioid receptors, while pyrrolidines appear in kinase inhibitors .
Physical and Spectroscopic Properties
- Melting Points : The pyrazole-pyridine derivative () exhibits a melting point of 104–107°C, attributed to its crystalline aromatic core. The target compound, lacking aromaticity, may have a lower melting point, though data are unavailable .
- NMR Profiles : The target compound’s ¹H NMR would feature cyclopropyl protons (δ 0.5–1.5), methyl groups (δ ~1.0), and piperidine protons (δ 1.2–2.8). This contrasts with aromatic protons (δ 6.5–8.5) in ’s compound .
Metabolic and Solubility Considerations
- The cyclopropyl group’s low lipophilicity (clogP ~1.5) may improve aqueous solubility compared to benzyl derivatives (e.g., ’s compound, clogP ~2.8). However, the methyl group on piperidine could reduce solubility relative to polar heterocycles like oxadiazole .
Biological Activity
N-cyclopropyl-1-methylpiperidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine core with cyclopropyl and methyl substitutions. Its molecular formula is , with a molecular weight of approximately 157.25 g/mol. The presence of the cyclopropyl group may enhance its binding affinity to specific receptors and enzymes, influencing its biological activity .
The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that this compound can modulate various biological pathways, potentially leading to therapeutic applications in treating neurological disorders .
Key Mechanistic Insights:
- Binding Affinity : The cyclopropyl group enhances the compound's affinity for certain receptors, which may influence neurotransmitter release and enzyme activity .
- Interaction with Receptors : It has been shown to interact with sigma receptors and histamine receptors, which are critical in pain modulation and other physiological responses .
Biological Activity
This compound has been studied for various biological activities, particularly in the context of pain management and neurological disorders. Below are some highlighted findings from recent studies:
Analgesic Activity
A study demonstrated that compounds structurally related to this compound exhibited analgesic properties by acting on histamine H3 and sigma receptors. These compounds were effective in both nociceptive and neuropathic pain models, suggesting a dual-action mechanism that could be beneficial in pain management therapies .
Neurotransmitter Systems
Research indicates that this compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. Its potential role in modulating serotonin and dopamine pathways is under investigation, which could have implications for treating depression and anxiety disorders .
Summary of Research Findings
Case Study 1: Pain Management
In a recent study, a series of piperidine-based compounds including this compound were evaluated for their analgesic effects. The results indicated significant efficacy in reducing pain responses in animal models, highlighting the compound's potential as a therapeutic agent for chronic pain conditions.
Case Study 2: Neurological Disorders
Another research initiative focused on the compound's effects on cognitive function and mood disorders. Preliminary results suggested that this compound may enhance cognitive performance in stress-induced models, warranting further exploration into its neuroprotective properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopropyl-1-methylpiperidin-3-amine, and what experimental validations are critical for confirming product purity?
- Methodology : A two-step approach is commonly employed:
- Step 1 : Alkylation of piperidin-3-amine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-methylpiperidin-3-amine.
- Step 2 : Cyclopropane ring introduction via nucleophilic substitution using cyclopropyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) .
- Validation : Confirm purity via ¹H/¹³C NMR (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.2 ppm) and LC-MS (monitor molecular ion peak at m/z ≈ 154.2). Ensure residual solvents (DMF, THF) are below ICH limits using GC-MS .
Q. How should researchers handle and store this compound to ensure stability and minimize hazards?
- Handling : Use nitrile gloves (tested to EN 374 standards) and safety goggles (ANSI Z87.1-compliant) to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors .
- Storage : Store in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as the compound may hydrolyze in aqueous acidic/basic conditions .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR : Key signals include:
- Piperidine ring protons: δ 2.5–3.5 ppm (multiplet for N-CH₃ and cyclopropyl-CH₂ groups).
- Cyclopropyl protons: δ 0.5–1.2 ppm (overlapping multiplet) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up synthesis from milligram to gram quantities?
- Experimental Design :
- Catalyst Screening : Test Pd(OAc)₂ vs. Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve cyclopropane coupling efficiency.
- Solvent Optimization : Compare DMF, THF, and toluene for reaction kinetics and byproduct formation using DoE (Design of Experiments) .
- Workup Strategy : Replace traditional column chromatography with acid-base extraction (e.g., 1M HCl wash to remove unreacted amine) for scalability .
Q. How should contradictory data in toxicity assessments (e.g., conflicting GHS classifications) be resolved?
- Case Study : If acute oral toxicity (Category 3, LD₅₀ ~300 mg/kg) conflicts with ecotoxicity data (e.g., LC₅₀ >100 mg/L for aquatic organisms), perform:
- In Silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict metabolite toxicity.
- In Vivo Validation : Conduct zebrafish embryo assays (OECD TG 236) to confirm aquatic toxicity thresholds .
Q. What strategies mitigate risks of undesired reactivity during functionalization of the piperidine ring?
- Risk Mitigation :
- Protecting Groups : Use Boc (tert-butyloxycarbonyl) to shield the amine during electrophilic substitutions.
- Reaction Monitoring : Employ inline FTIR to detect intermediates (e.g., imine formation) and adjust stoichiometry in real time .
Environmental and Safety Considerations
Q. What protocols ensure safe disposal of waste containing this compound?
- Waste Treatment : Neutralize aqueous waste with 5% acetic acid, then adsorb onto activated carbon (1g/10mg compound) before incineration. Solid waste should be sealed in UN-approved containers labeled "Organoamine Hazard" .
Q. How can researchers assess the environmental persistence of this compound?
- Methodology :
- Hydrolysis Studies : Expose the compound to pH 4, 7, and 9 buffers at 25°C; monitor degradation via HPLC-UV over 14 days.
- Biodegradation Assays : Use OECD 301D (Closed Bottle Test) with activated sludge to measure BOD₅/COD ratios .
Key Notes
- Prioritize peer-reviewed journals and manufacturer SDS for hazard data (e.g., Aladdin ).
- Cross-validate structural data with multiple techniques (NMR, IR, X-ray crystallography) to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
